

# Physicochemical Properties of 4-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide

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## Compound of Interest

Compound Name:	4-Methyl-2-(trifluoromethyl)pyridine
Cat. No.:	B160387

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This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Methyl-2-(trifluoromethyl)pyridine**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted values and data from structurally similar compounds to offer a comparative reference. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization.

## Core Physicochemical Data

The quantitative data available for **4-Methyl-2-(trifluoromethyl)pyridine** and related compounds are summarized in the table below. It is crucial to distinguish between experimental and predicted values, as well as data pertaining to the target compound versus its analogs.

Property	4-Methyl-2-(trifluoromethyl)pyridine	4-(Trifluoromethyl)pyridine (Analog)	2-Hydroxy-4-(trifluoromethyl)pyridine (Analog)	2-Chloro-4-(trifluoromethyl)pyridine (Analog)
Molecular Weight (g/mol)	161.12 (Experimental) <a href="#">[1]</a>	147.10 (Experimental) <a href="#">[2]</a>	163.10 (Experimental)	181.54 (Experimental)
Melting Point (°C)	No experimental data available	-	161-165 (Experimental)	-
Boiling Point (°C)	No experimental data available	110 (Experimental) <a href="#">[3]</a> <a href="#">[4]</a>	-	146-147 (Experimental) <a href="#">[5]</a>
Density (g/mL)	No experimental data available	1.27 at 25 °C (Experimental) <a href="#">[3]</a> <a href="#">[4]</a>	-	1.411 at 25 °C (Experimental) <a href="#">[5]</a>
pKa	No experimental data available	2.92 ± 0.10 (Predicted) <a href="#">[3]</a> <a href="#">[6]</a>	-	-
Solubility	Soluble in organic solvents, insoluble in water (General observation for trifluoromethylpyridines) <a href="#">[6]</a> <a href="#">[7]</a>	Soluble in organic solvents, insoluble in water <a href="#">[6]</a>	-	-
LogP	2.1 (Predicted) <a href="#">[1]</a>	1.7 (Predicted) <a href="#">[2]</a>	-	-

Note: The predicted boiling point ( $295.6 \pm 40.0$  °C), density ( $1.199 \pm 0.06$  g/cm<sup>3</sup>), and pKa ( $4.60 \pm 0.20$ ) values found in one source were for 4-Methyl-2-(3-trifluoromethyl-phenyl)-pyridine, a different, though structurally related, compound.[\[8\]](#)

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of **4-Methyl-2-**

(trifluoromethyl)pyridine.

## Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Sample of the solid organic compound

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[9]
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by gently tapping the sealed end on a hard surface.[9][10]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

- The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

## Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

- Small test tube or fusion tube[\[11\]](#)
- Capillary tube (sealed at one end)[\[11\]](#)
- Thermometer[\[11\]](#)
- Heating bath (e.g., oil bath or aluminum block)[\[11\]](#)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Place a few milliliters of the liquid sample into the small test tube.[\[12\]](#)
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[\[11\]](#)[\[12\]](#)
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a heating bath.[\[12\]](#)
- Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[13\]](#)
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat source and allow the bath to cool slowly.

- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13][14]

## Density Determination of a Liquid

This protocol outlines the determination of a liquid's density by measuring its mass and volume.

Apparatus:

- Graduated cylinder (e.g., 10 mL or 25 mL)[15]
- Electronic balance (accurate to at least 0.01 g)[16]
- Pipette
- Sample of the liquid compound

Procedure:

- Measure and record the mass of a clean, dry graduated cylinder.[15]
- Carefully add a known volume of the liquid (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[15]
- Measure and record the combined mass of the graduated cylinder and the liquid.[15]
- Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.
- Calculate the density using the formula:  $\text{Density} = \text{Mass} / \text{Volume}$ .[17][18]
- Repeat the measurement at least two more times and calculate the average density for improved accuracy.[15]

## pKa Determination by UV-Vis Spectrophotometry

This method is applicable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Apparatus:

- UV-Vis spectrophotometer
- pH meter
- Quartz cuvettes
- A series of buffer solutions with known pH values
- Stock solution of the compound in a suitable solvent (e.g., methanol or water)
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of solutions of the compound in buffers of varying pH. Ensure the final concentration of the compound is the same in each solution.[\[19\]](#)
- Determine the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form ( $\text{HIn}$ ).
- Determine the UV-Vis spectrum of the compound in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form ( $\text{In}^-$ ).
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for both the acidic and basic forms.
- Measure the absorbance of each buffered solution at the  $\lambda_{\text{max}}$  of the acidic and basic forms. [\[19\]](#)
- Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the  $\text{pKa}$ .
- Alternatively, the  $\text{pKa}$  can be calculated using the Henderson-Hasselbalch equation for each pH:  $\text{pKa} = \text{pH} + \log([\text{HIn}]/[\text{In}^-])$ , where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance measurements.[\[20\]](#)

## LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (LogP).

#### Apparatus:

- Separatory funnels or capped test tubes
- Mechanical shaker
- Centrifuge (optional, to separate emulsions)
- UV-Vis spectrophotometer or HPLC for concentration analysis
- n-Octanol (pre-saturated with water)
- Water or buffer solution (pre-saturated with n-octanol)
- Stock solution of the compound

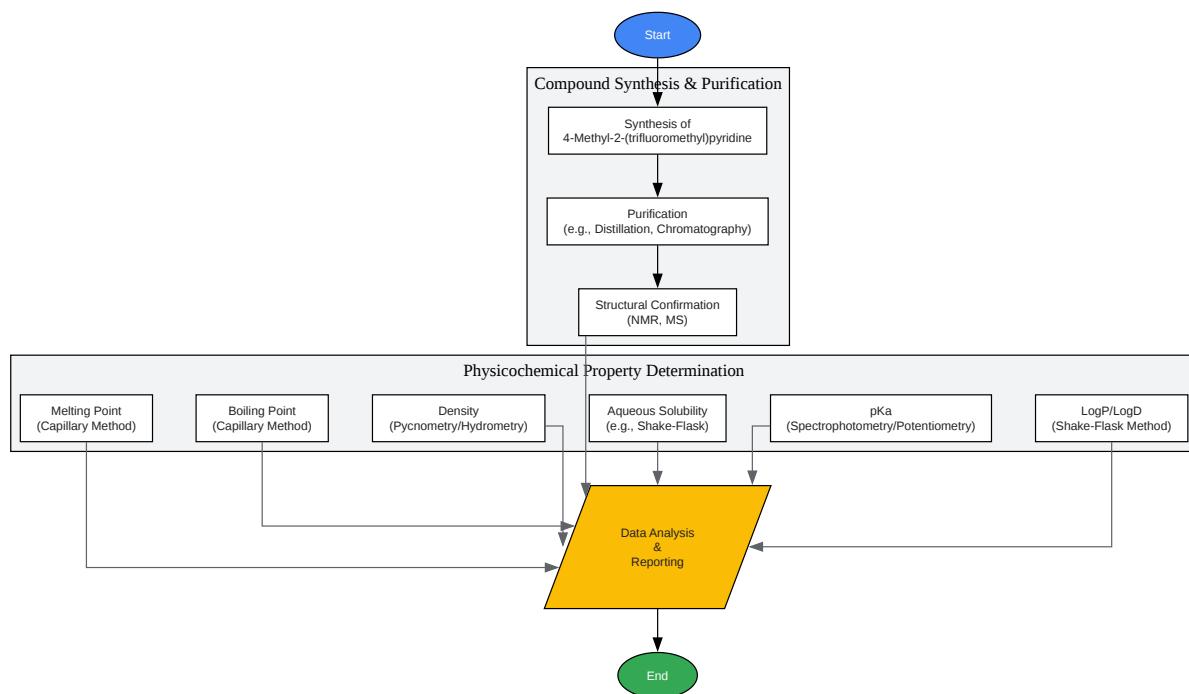
#### Procedure:

- Pre-saturate the n-octanol with water and the water (or buffer, typically at pH 7.4 for LogD) with n-octanol by shaking them together and allowing the phases to separate.[21][22]
- Prepare a solution of the compound in either the aqueous or organic phase.
- Add a known volume of this solution to a separatory funnel along with a known volume of the other phase.[21]
- Shake the funnel for a sufficient amount of time (e.g., 30 minutes) to allow for the partitioning equilibrium to be reached.[22]
- Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.[23]
- Carefully separate the two phases.

- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[21]
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient ( $\text{LogP} = \log_{10}(P)$ ).[23]

## Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like **4-Methyl-2-(trifluoromethyl)pyridine**.

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Caption: Workflow for Physicochemical Characterization.

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